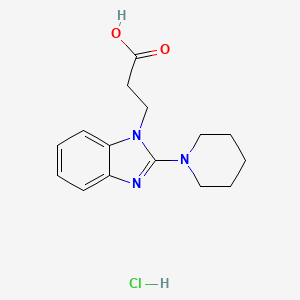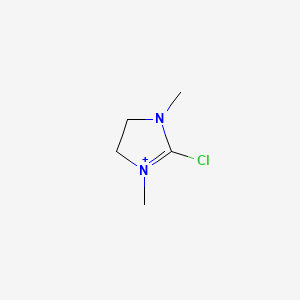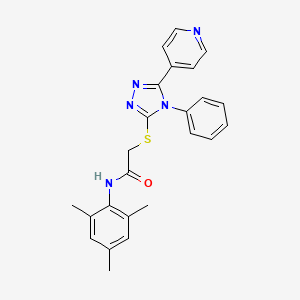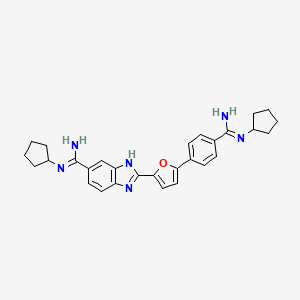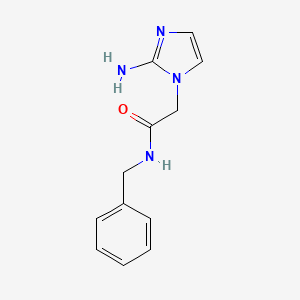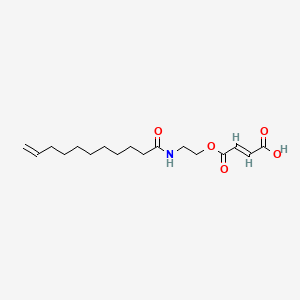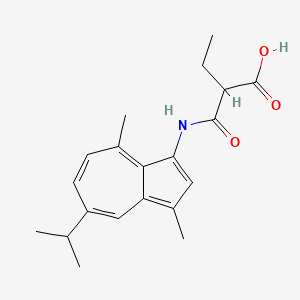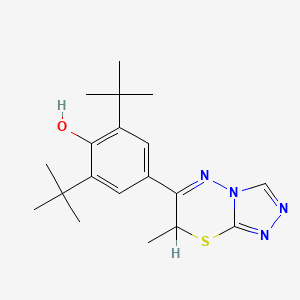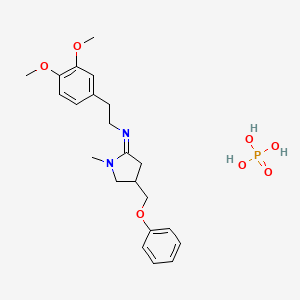
1-Methyl-4-phenoxymethyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound with a molecular formula of C22-H28-N2-O3.H3-O4-P and a molecular weight of 466.52 . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of phenoxymethyl and dimethoxyphenethylimino groups adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic routes, including the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxymethyl and dimethoxyphenethylimino groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . In biology and medicine, it is used in the design of drug candidates with target selectivity, contributing to the treatment of various diseases . Its unique structural features make it valuable for exploring pharmacophore space and enhancing the stereochemistry of drug molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents play a crucial role in binding to enantioselective proteins, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate stands out due to its unique combination of structural features and reactivity. Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Properties
CAS No. |
94222-01-2 |
|---|---|
Molecular Formula |
C22H31N2O7P |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-(phenoxymethyl)pyrrolidin-2-imine;phosphoric acid |
InChI |
InChI=1S/C22H28N2O3.H3O4P/c1-24-15-18(16-27-19-7-5-4-6-8-19)14-22(24)23-12-11-17-9-10-20(25-2)21(13-17)26-3;1-5(2,3)4/h4-10,13,18H,11-12,14-16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
WANIRCHXJXBOSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC=C3.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


